molecular formula C12H16N2O3 B5814500 N'-acetyl-2-(2,5-dimethylphenoxy)acetohydrazide

N'-acetyl-2-(2,5-dimethylphenoxy)acetohydrazide

Cat. No.: B5814500
M. Wt: 236.27 g/mol
InChI Key: FZSOBFRCFTZJPJ-UHFFFAOYSA-N
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Properties

IUPAC Name

N'-acetyl-2-(2,5-dimethylphenoxy)acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-8-4-5-9(2)11(6-8)17-7-12(16)14-13-10(3)15/h4-6H,7H2,1-3H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZSOBFRCFTZJPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC(=O)NNC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N’-acetyl-2-(2,5-dimethylphenoxy)acetohydrazide involves the reaction of phenoxyacetic acid with acetic anhydride to form an intermediate compound, which is then reacted with hydrazine hydrate to yield the final product. The reaction conditions typically include:

    Phenoxyacetic acid: Starting material

    Acetic anhydride: Reactant for acetylation

    Hydrazine hydrate: Reactant for hydrazide formation

Industrial production methods for this compound are not extensively documented, but the laboratory synthesis provides a basis for potential scale-up processes.

Chemical Reactions Analysis

N’-acetyl-2-(2,5-dimethylphenoxy)acetohydrazide undergoes various chemical reactions, including:

    Oxidation: Can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Substitution reactions can occur at the phenoxy or acetyl groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Investigated for its effects on biochemical and physiological processes.

    Industry: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-acetyl-2-(2,5-dimethylphenoxy)acetohydrazide primarily involves the inhibition of the angiotensin II type 1 receptor (AT1R) This receptor mediates the effects of angiotensin II, a potent vasoconstrictor and regulator of blood pressure By inhibiting AT1R, the compound reduces the effects of angiotensin II, leading to decreased blood pressure and other physiological effects

Comparison with Similar Compounds

N’-acetyl-2-(2,5-dimethylphenoxy)acetohydrazide can be compared with other hydrazide derivatives of phenoxyacetic acid. Similar compounds include:

  • N’-acetyl-2-(2,4-dimethylphenoxy)acetohydrazide
  • N’-acetyl-2-(2,6-dimethylphenoxy)acetohydrazide
  • N’-acetyl-2-(3,5-dimethylphenoxy)acetohydrazide

These compounds share similar structural features but differ in the position and number of methyl groups on the phenoxy ring. The unique positioning of the methyl groups in N’-acetyl-2-(2,5-dimethylphenoxy)acetohydrazide contributes to its specific biochemical and physiological effects, making it distinct from its analogs.

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